molecular formula C12H9BrF3N3 B8620610 6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine

6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine

Cat. No. B8620610
M. Wt: 332.12 g/mol
InChI Key: CHUJHHQJUKDECG-UHFFFAOYSA-N
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Patent
US09120785B2

Procedure details

Sodium tert-butoxide (5.87 g, 61.1 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (0.905 g, 1.4 mmol) were added to a solution of 2,6-dibromo-4-methyl pyridine (13.9 g, 55.5 mmol) and 2-amino-4-trifluoromethyl pyridine (9.0 g, 55.5 mmol) in nitrogen sparged dioxane (180 mL). The slurry was evacuated and refilled with nitrogen. The mixture was stirred at 25° C. for 15 minutes and then heated to 75° C. for 12 hours. The reaction mixture was cooled to 25° C., water (20 mL) was added, and the mixture was extracted with ethyl acetate (2×200 mL). The combined extracts were dried over sodium sulfate, filtered, concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford 6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine as a white solid. MS ESI calc'd. for C12H10BrF3N3[M+H]+ 332 and 334. found 332 and 334. 1H NMR (600 MHz, DMSO-d6) δ 10.40 (s, 1H), 8.46 (d, J=6.0 Hz, 1H), 7.90 (s, 1H), 7.60 (s, 1H), 7.18 (d, J=6.0 Hz, 1H), 7.00 (s, 1H), 2.25 (s, 3H).
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([Br:15])[N:9]=1.[NH2:16][C:17]1[CH:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:20]=[CH:19][N:18]=1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:15][C:10]1[N:9]=[C:8]([NH:16][C:17]2[CH:22]=[C:21]([C:23]([F:25])([F:24])[F:26])[CH:20]=[CH:19][N:18]=2)[CH:13]=[C:12]([CH3:14])[CH:11]=1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
13.9 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C)Br
Name
Quantity
9 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
0.905 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged dioxane (180 mL)
CUSTOM
Type
CUSTOM
Details
The slurry was evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
ADDITION
Type
ADDITION
Details
water (20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.